molecular formula C10H16N5O12P3 B15286856 9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine

9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine

Cat. No.: B15286856
M. Wt: 491.18 g/mol
InChI Key: SUYVUBYJARFZHO-UHFFFAOYSA-N
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Description

2’-Deoxyadenosine 5’-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It consists of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA replication and repair, serving as a substrate for DNA polymerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine 5’-triphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside phosphorylases, which catalyze the formation of 2’-deoxyadenosine from adenine and deoxyribose . Chemical synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2’-deoxyadenosine 5’-triphosphate often employs recombinant DNA technology. Escherichia coli strains overexpressing specific enzymes are used to produce the compound on a large scale. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and substituting agents like alkyl halides. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .

Major Products

The major products formed from these reactions include various modified nucleotides, which are often used as probes or markers in biochemical assays .

Scientific Research Applications

2’-Deoxyadenosine 5’-triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)

InChI Key

SUYVUBYJARFZHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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